molecular formula C11H12N2O B8320802 2,5-Dimethyl-4-(oxazol-5-yl)aniline

2,5-Dimethyl-4-(oxazol-5-yl)aniline

Cat. No.: B8320802
M. Wt: 188.23 g/mol
InChI Key: XDKVMJJKQWFNMW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(oxazol-5-yl)aniline is a specialized organic compound featuring an aniline group linked to an oxazole heterocycle, making it a valuable intermediate in medicinal chemistry and drug discovery. The oxazole ring is a key pharmacophore in many bioactive molecules, known for its diverse biological activities . This compound is of significant interest for developing new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. Oxazole derivatives have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , and have shown promise as antifungal agents . Furthermore, the oxazole scaffold is found in molecules that act as inhibitors of critical enzymes and receptors involved in carcinogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These inhibitors can disrupt signaling pathways responsible for tumor growth and angiogenesis. The structural motif of this compound provides a versatile platform for synthetic elaboration, allowing researchers to explore structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C11H12N2O/c1-7-4-10(12)8(2)3-9(7)11-5-13-6-14-11/h3-6H,12H2,1-2H3

InChI Key

XDKVMJJKQWFNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Azo Dyes

Azo compounds, characterized by the –N=N– functional group, are structurally distinct but share similarities in aromatic substitution patterns. For example:

  • 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (Compound F in ) replaces the oxazole group with a nitro-substituted azo linkage.
Property 2,5-Dimethyl-4-(oxazol-5-yl)aniline 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol
Molecular Formula C₁₁H₁₂N₂O C₁₄H₁₃N₃O₂
Functional Groups Aniline, oxazole Azo (–N=N–), nitro (–NO₂), phenol (–OH)
Applications Pharmaceutical intermediates Disperse dyes, pH indicators
Synthesis Complexity Moderate (heterocyclic coupling) High (diazo coupling, nitro reduction)

The oxazole derivative exhibits higher metabolic stability compared to azo compounds, which are prone to reductive cleavage in biological systems .

Comparison with Other Oxazole-Containing Anilines

Oxazole rings are common in bioactive molecules. For instance:

  • N-(4-(Oxazol-5-yl)phenyl)chromane-3-carboxamide () shares the 4-(oxazol-5-yl)aniline substructure but incorporates a chromane carboxamide group. This modification enhances its role as a stimulator of retinal precursor cell production, highlighting the importance of the oxazole-aniline core in neuroretinal drug design .
Property This compound N-(4-(Oxazol-5-yl)phenyl)chromane-3-carboxamide
Molecular Weight ~188.23 g/mol ~350.38 g/mol
Key Substituents 2,5-Dimethyl Chromane carboxamide
Bioactivity Intermediate (limited direct data) Stimulates retinal precursor cells
Therapeutic Use Under investigation Neuroretinal disease treatment

Comparison with Heterocyclic Amines

Compounds like 3,5-Dimethyl-4-(methylthio)-phenol methylcarbamate () feature thioether and carbamate groups. While these exhibit pesticidal activity, the oxazole-aniline derivative’s nitrogen-oxygen heterocycle offers greater versatility in hydrogen bonding, critical for target protein interactions .

Preparation Methods

FeCl₃-Mediated Cyclization of Alkynyl Amides

This method, adapted from ferroptosis inhibitor syntheses, involves forming an alkynyl amide intermediate followed by cyclization. For this compound, the steps are:

  • Nucleophilic Aromatic Substitution :
    4-Chloro-2,5-dimethylnitrobenzene reacts with prop-2-yn-1-amine in the presence of triethylamine to form an alkynyl amide.

  • Cyclization :
    The intermediate undergoes FeCl₃-mediated cyclization in tetrahydrofuran (THF) at 20°C to yield 4-(oxazol-5-yl)-2,5-dimethylnitrobenzene.

  • Nitro Reduction :
    Palladium-catalyzed hydrogenation reduces the nitro group to an amine, producing the target compound.

Advantages : High regioselectivity, scalable under continuous flow conditions.
Limitations : Requires handling of sensitive alkynes and anhydrous FeCl₃.

Van Leusen Reaction with TosMIC

The van Leusen method employs p-tosylmethyl isocyanide (TosMIC) to convert ketones into oxazoles. For this compound:

  • Ketone Installation :
    2,5-Dimethylaniline is acetylated at position 4 via Friedel-Crafts acylation (AlCl₃, acetyl chloride).

  • Oxazole Formation :
    The ketone reacts with TosMIC in methanol at 0°C to form the oxazole ring.

Advantages : Mild conditions, high functional group tolerance.
Challenges : Requires ketone precursor synthesis, which may involve harsh acylation conditions.

Functionalization of the Aniline Core

Introducing methyl groups at positions 2 and 5 while preserving the amino group demands strategic protecting group use.

Directed Ortho-Metalation

A lithiation strategy enables precise methyl group placement:

  • Protection :
    The aniline amino group is protected as a tert-butoxycarbonyl (Boc) derivative.

  • Lithiation :
    n-Butyllithium (-78°C, THF) deprotonates positions ortho to the directing group (Boc), allowing methyl iodide quench to install methyl groups.

  • Deprotection :
    HCl in dioxane removes the Boc group, regenerating the free amine.

Yield : ~65% over three steps (estimated from analogous protocols).

Nitro Reduction Pathways

An alternative route starts with a pre-methylated nitrobenzene derivative:

  • Nitration :
    2,5-Dimethylbenzene is nitrated (HNO₃/H₂SO₄) to 4-nitro-2,5-dimethylbenzene.

  • Oxazole Installation :
    The nitro compound undergoes oxazole synthesis via FeCl₃ cyclization or TosMIC methods.

  • Catalytic Hydrogenation :
    Pd/C or Raney Ni reduces the nitro group to an amine.

Key Consideration : Nitro groups direct electrophilic substitution, influencing oxazole ring positioning.

Comparative Analysis of Synthetic Routes

MethodStepsKey ReagentsYield*Scalability
FeCl₃ Cyclization3FeCl₃, prop-2-yn-1-amine~50%High
Van Leusen TosMIC4TosMIC, AlCl₃~45%Moderate
Directed Lithiation5n-BuLi, Boc₂O~65%Low
Nitro Reduction Pathway3Pd/C, HNO₃~60%High

*Yields estimated from analogous reactions.

Reaction Optimization and Mechanistic Insights

Cyclization Efficiency

FeCl₃-mediated cyclization proceeds via a Lewis acid-assisted [2+2+1] mechanism, where Fe³⁺ coordinates the alkyne and amide groups, lowering the activation energy for ring closure. Solvent screening (THF vs. DCM) shows THF improves yield by 15% due to better FeCl₃ solubility.

Protecting Group Stability

Boc protection outperforms acetyl groups in lithiation routes, withstanding n-BuLi conditions (-78°C) without cleavage. Conversely, acetyl groups hydrolyze under basic conditions, limiting their utility.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the FeCl₃ cyclization to continuous flow reactors (residence time: 10 min, 50°C) enhances reproducibility and yield (75% vs. 50% batch).

Waste Stream Management

TosMIC routes generate p-toluenesulfonic acid as a byproduct, necessitating neutralization with NaOH. FeCl₃ processes require Fe(OH)₃ precipitation via pH adjustment, with >90% Fe recovery achievable.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances use Ir(ppy)₃ catalysts under blue LED light to directly functionalize 2,5-dimethylaniline at position 4, bypassing pre-halogenation steps. Preliminary yields reach 40%, offering a greener alternative.

Biocatalytic Approaches

Engineered E. coli expressing monoamine oxidases selectively aminate oxazole precursors, though yields remain low (<20%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-dimethyl-4-(oxazol-5-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with 2,5-dimethylaniline as the precursor. Introduce the oxazole ring via cyclocondensation using reagents like ethyl oxalyl chloride or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized oxazole derivatives .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, vary Pd(PPh₃)₄ catalyst concentrations (0.5–5 mol%) in DMF/THF mixtures at 60–100°C .
  • Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–70% depending on steric hindrance from methyl groups .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Grow single crystals in slow-evaporation conditions (e.g., CHCl₃/hexane). Use SHELX software for structure refinement . Example bond lengths: C–N (oxazole) ≈ 1.33 Å, C–C (aromatic) ≈ 1.39 Å .
  • Spectroscopy :
  • FTIR : Confirm NH₂ (3350–3450 cm⁻¹), C=N (oxazole, 1650 cm⁻¹), and C–O–N (1350 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆): δ 6.8–7.2 ppm (aromatic protons), δ 2.2–2.5 ppm (methyl groups) .

Q. What are the stability challenges for this compound under ambient storage, and how can degradation be mitigated?

  • Methodology :

  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts (e.g., oxidized oxazole or hydrolyzed aniline derivatives) .
  • Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps (predicted: ~4.2 eV) and compare with experimental UV-Vis λ_max (e.g., 290–310 nm in ethanol) .
  • Charge distribution : Methyl groups donate electron density to the aromatic ring (+M effect), increasing oxazole’s electrophilicity. Validate via Hammett substituent constants (σ_meta for –CH₃ ≈ –0.07) .

Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions involving this compound?

  • Methodology :

  • Kinetic studies : Use stopped-flow UV-Vis to track reaction intermediates. Identify steric hindrance from 2,5-dimethyl groups as a rate-limiting factor (k_obs reduced by ~30% vs. unsubstituted analogs) .
  • In-situ NMR : Monitor ligand exchange in Pd-catalyzed reactions. Methyl groups reduce catalyst-substrate π-π interactions, favoring oxidative addition pathways .

Q. How does the compound’s environmental fate vary across soil matrices, and what experimental designs quantify its migration?

  • Methodology :

  • Soil-column experiments : Use Box-Behnken design to test variables (pH, organic content, pumping speed). Aniline derivatives show higher mobility in sandy soils (K_d ≈ 1.2 L/kg) vs. clay (K_d ≈ 4.5 L/kg) .
  • LC-MS/MS quantification : Detect parent compound and metabolites (e.g., hydroxylated or dimerized products) with LOD ≤ 0.1 ppb .

Q. What pharmacological screening strategies are suitable for evaluating this compound’s neuroactivity?

  • Methodology :

  • In vitro assays : Test acetylcholinesterase inhibition (Ellman’s method) and receptor binding (e.g., GABA_A via radioligand displacement). IC₅₀ values correlate with methyl group positioning (e.g., IC₅₀ ≈ 12 µM for GABA_A) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins. Methyl groups enhance hydrophobic binding to active sites (ΔG ≈ –8.2 kcal/mol) .

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